![molecular formula C21H18Cl2O B14456708 Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- CAS No. 70552-81-7](/img/structure/B14456708.png)
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is a chemical compound with the molecular formula C21H18Cl2O It is a derivative of cycloheptanone, featuring two 4-chlorophenyl groups attached at the 2 and 7 positions of the cycloheptanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- typically involves the condensation of cycloheptanone with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a double aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. This can lead to alterations in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclohexanone, 2,6-bis[(4-chlorophenyl)methylene]-: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctanone, 2,8-bis[(4-chlorophenyl)methylene]-: A similar compound with an eight-membered ring.
Uniqueness
Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered ring analogs
特性
CAS番号 |
70552-81-7 |
|---|---|
分子式 |
C21H18Cl2O |
分子量 |
357.3 g/mol |
IUPAC名 |
2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H18Cl2O/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14H,1-4H2 |
InChIキー |
UCSHRMNXAAOYQG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C(=CC3=CC=C(C=C3)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)


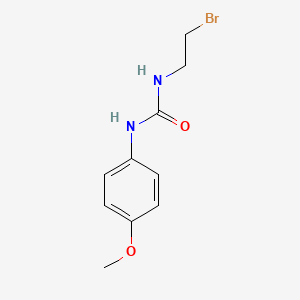
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
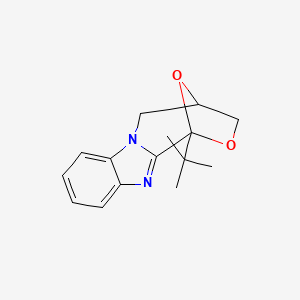
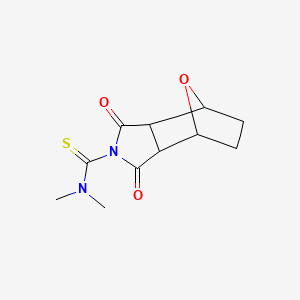
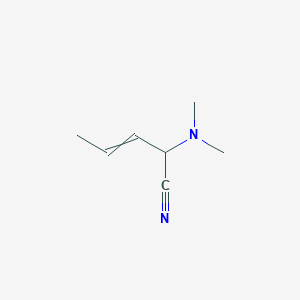
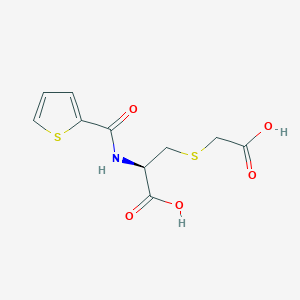



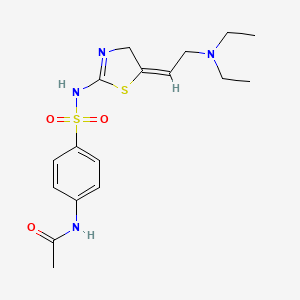
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
